- A chemoselective, easy bromination of (hydroxymethyl)phenolsSynthesis, 2008, (24), 3937-3940,
Cas no 823-78-9 (3-Bromobenzyl bromide)
The molecular formula of 3-bromobenzyl bromide is c7h6br2, and the molecular weight is 249.9305.
3-Bromobenzyl bromide structure
3-Bromobenzyl bromide Properties
Names and Identifiers
-
- 1-Bromo-3-(bromomethyl)benzene
- alpha,3-Dibromotoluene
- 3-Brombenzyl bromide
- 3-Bromobenzyl bromide
- 3-Bromobenzyl bromid
- 3-BrPhCH2Br
- BroMobenzyl chloride
- m-Bromobenzyl
- M-BROMOBENZYL BROMIDE
- m-BrPhCH2Br
- α,3-Dibromotoluene
- alpha,m-Dibromotoluene
- 3-bromobenzylbromide
- Benzene, 1-bromo-3-(bromomethyl)-
- 3-bromo benzyl bromide
- 1-Bromo-3-bromomethyl-benzene
- ZPCJPJQUVRIILS-UHFFFAOYSA-N
- alpha-3-Dibromotoluene
- 3-bromo-benzylbromide
- PubChem3029
- m-bromo benzyl bromide
- 3-bromo-benzyl bromide
- .alpha.,m-Dibromotoluene
- bromo-3-bromomethyl-benze
- 1-Bromo-3-(bromomethyl)benzene (ACI)
- Toluene, m,α-dibromo- (6CI, 7CI, 8CI)
- 1-Bromomethyl-3-bromobenzene
- 3-(Bromomethyl)bromobenzene
- α,m-Dibromotoluene
- EN300-21107
- W-104179
- InChI=1/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H
- BCP27924
- FT-0615210
- AB00107
- SCHEMBL6882
- bromo-3-bromomethyl-benzene
- CS-W008571
- Toluene, m,I+/--dibromo-
- 3-Bromobenzyl bromide, 99%
- MFCD00000176
- 1-bromo-3-bromomethylbenzene
- AC-7171
- A24184
- DTXSID4061175
- EINECS 212-519-1
- B1570
- F0001-2109
- AM20041204
- AKOS000121498
- NS00038194
- Toluene, m,.alpha.-dibromo-
- AS-12839
- 823-78-9
- DB-022378
- DTXCID3048289
- STL185586
- Toluene, m,alpha-dibromo-
- BBL019514
- +Expand
-
- MFCD00000176
- ZPCJPJQUVRIILS-UHFFFAOYSA-N
- 1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
- BrC1C=C(CBr)C=CC=1
- 2078683
Computed Properties
- 249.88158g/mol
- 0
- 3.5
- 0
- 0
- 1
- 247.88363g/mol
- 247.88363g/mol
- 0Ų
- 9
- 83
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 3.34400
- 0.00000
- 1.6066 (estimate)
- Insoluble in water.
- 135°C/18mmHg(lit.)
- 41.0 to 44.0 deg-C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - White needle or flake crystals
- Soluble in ethanol, ether, acetic acid and carbon disulfide
- 1.56
3-Bromobenzyl bromide Security Information
- GHS05
- 3
- 8
- S26-S36/37/39-S45-S25
- III
- R34
- C
- UN 3261 8/PG 2
- H290-H314
- P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- dangerous
- 0-10°C
- III
- 34-37
- Danger
- Yes
- 8
- 19
3-Bromobenzyl bromide Customs Data
- 29036990
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Bromobenzyl bromide Price
3-Bromobenzyl bromide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 25 °C
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ; 10 h, 25 °C
1.3 25 min, rt
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ; 10 h, 25 °C
1.3 25 min, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Dibromoisocyanuric acid Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: 1,2-Dichloroethane ; 1 h, rt
Reference
Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids
Organic Letters,
2017,
19(7),
1634-1637
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 0 - 5 °C; 30 min, rt; 2 h, 100 °C
Reference
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy
ACS Omega,
2019,
4(2),
4276-4295
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide , Triphenylphosphine Solvents: 1,2-Dibromoethane ; 2 h, 60 °C
Reference
Halogenation through Deoxygenation of Alcohols and Aldehydes
Organic Letters,
2018,
20(10),
3061-3064
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents
International Journal of Molecular Sciences,
2022,
23(13),
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 30 min, rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of α-Aryldiazophosphonates via a Diazo Transfer Reaction
Journal of Organic Chemistry,
2022,
87(5),
2748-2757
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, > rt; 4 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 0 - 5 °C
2.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 0 - 5 °C; 30 min, rt; 2 h, 100 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 0 - 5 °C
2.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 0 - 5 °C; 30 min, rt; 2 h, 100 °C
Reference
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy
ACS Omega,
2019,
4(2),
4276-4295
,
Synthetic Circuit 11
3-Bromobenzyl bromide Raw materials
3-Bromobenzyl bromide Preparation Products
3-Bromobenzyl bromide Suppliers
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier
(CAS:823-78-9)
LEI JING LI
15102714773
1178380033@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:823-78-9)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:823-78-9)
A LA DING
anhua.mao@aladdin-e.com
3-Bromobenzyl bromide Related Literature
-
1. 308. Studies in qualitative organic analysis. Part II. Identification of alkyl halides, aromatic nitroso-compounds, aromatic hydrocarbons, and cyclopentadiene compoundsWinifred J. Levy,Neil Campbell J. Chem. Soc. 1939 1442
-
2. The preparation of o-, m-, and p-alkoxy- and -phenoxy-methylbenzy chloridesFrederick G. Mann,Frederick H. C. Stewart J. Chem. Soc. 1954 2819
-
3. 313. The mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Part VIII. The polar effects of halogensJohn W. Baker J. Chem. Soc. 1936 1448
-
4. Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituentsRichard D. Chambers,Corinne Magron,Graham Sandford J. Chem. Soc. Perkin Trans. 1 1999 283
-
Shane M. Hickey,Trent D. Ashton,Jonathan M. White,Jian Li,Roger L. Nation,Heidi Y. Yu,Alysha G. Elliott,Mark S. Butler,Johnny X. Huang,Matthew A. Cooper,Frederick M. Pfeffer RSC Adv. 2015 5 28582
-
6. CCLXX.—Degradation of quaternary ammonium salts. Part IIThomas Stevens Stevens J. Chem. Soc. 1930 2107
-
Dharma Rao Vutukuri,Kulandaivelu Sivanandan,S. Thayumanavan Chem. Commun. 2003 796
-
Hajar A. Ali,Mohamed A. Ismail,Abd El-Aziz S. Fouda,Eslam A. Ghaith RSC Adv. 2023 13 18262
-
9. Stereoselective synthesis of (Z)-methyl 3-perfluoroalkyl-4-substitutedphenylbutenoatesDing Weiyu,Pu Jiaqi,Zhang Chunming,Cao Weiguo J. Chem. Soc. Perkin Trans. 1 1991 1369
-
Guojian Chen,Lei Zhang,Yadong Zhang,Ke Liu,Zhouyang Long,Ying Wang J. Mater. Chem. A 2019 7 7194
823-78-9 (3-Bromobenzyl bromide) Related Products
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Recommended suppliers
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Amadis Chemical Company Limited
(CAS:823-78-9)3-Bromobenzyl bromide
99%
500g
336.0